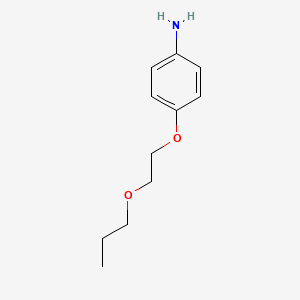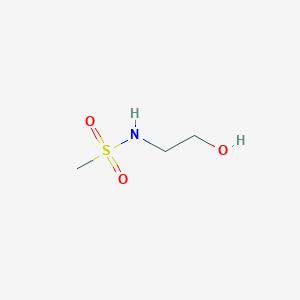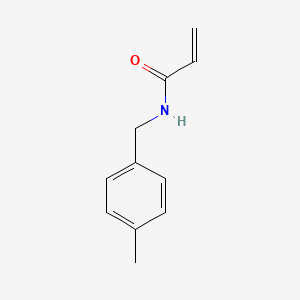
N-(4-methylphenylmethyl)propenamide
Overview
Description
“N-(4-methylphenylmethyl)propenamide” is a type of amide, which is a compound that includes a carbonyl group (C=O) and an amine group (N-H) in its structure . The “N-(4-methylphenylmethyl)” part of the name indicates that a 4-methylphenylmethyl group is attached to the nitrogen atom of the amide group .
Molecular Structure Analysis
The molecular structure of “N-(4-methylphenylmethyl)propenamide” would consist of a propenamide backbone with a 4-methylphenylmethyl group attached to the nitrogen atom . The exact structure would depend on the specific locations of the double bond in the propenamide backbone and the methyl group on the phenyl ring .Chemical Reactions Analysis
Amides, including “N-(4-methylphenylmethyl)propenamide”, can undergo various chemical reactions. One common reaction is hydrolysis, which is a reaction with water in the presence of a catalyst such as a dilute acid . This reaction can result in the formation of a carboxylic acid and an amine or ammonia .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-methylphenylmethyl)propenamide” would depend on its specific molecular structure . These properties could include its color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point .Scientific Research Applications
1. Histone Deacetylase Inhibitors
- N-(4-methylphenylmethyl)propenamide derivatives have been explored for their potential as histone deacetylase inhibitors (HDACi), which are significant in treating cancer and neurodegenerative diseases. For instance, the compound N-hydroxy-3-phenyl-2-propenamide, having a phenyloxopropenyl moiety, demonstrated in vivo antitumor activity in a human colon carcinoma xenograft model (Thaler et al., 2010).
2. Novel Compound Isolation
- Research has identified unique amide compounds, including derivatives of N-(4-methylphenylmethyl)propenamide, in natural sources like the stems of Capsicum annuum. These compounds are characterized by spectral analyses and offer insights into natural product chemistry (Chen, Yeh, & Yang, 2011).
3. Antifeedant and Antifungal Properties
- Certain derivatives of N-(4-methylphenylmethyl)propenamide have been studied for their termite antifeedant and antifungal activities. For example, specific phenolic amides showed potent feeding deterrent activity against termites (Lajide, Escoubas, & Mizutani, 1995). Similarly, synthetic amides related to this compound demonstrated toxicity to leaf-cutting ants and inhibitory effects on their symbiotic fungus (Pagnocca et al., 2006).
4. Mechanofluorochromic Properties
- Research into 3-aryl-2-cyano acrylamide derivatives, related to N-(4-methylphenylmethyl)propenamide, has revealed variations in their optical properties due to different stacking modes. This highlights their potential in the study of fluorescence and structural transformations (Song et al., 2015).
Future Directions
The future directions for research on “N-(4-methylphenylmethyl)propenamide” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards . These studies could help to better understand this compound and its potential applications .
properties
IUPAC Name |
N-[(4-methylphenyl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-3-11(13)12-8-10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVFXRUAQUPAJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenylmethyl)propenamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



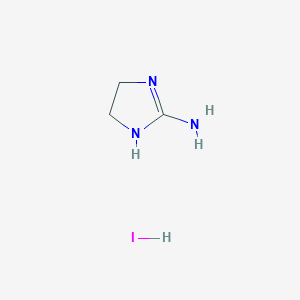
![N-[2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-ethyl]-4-methyl-benzamide](/img/structure/B3148803.png)
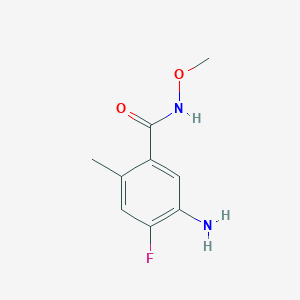
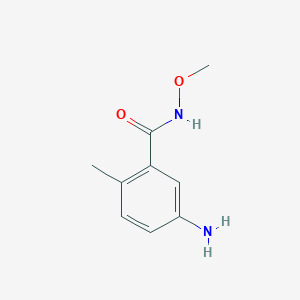
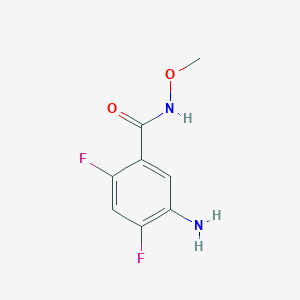
![[1,2,4]Triazolo[4,3-b]pyridazin-8-amine](/img/structure/B3148820.png)
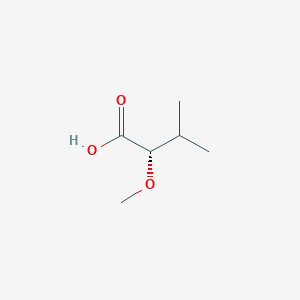
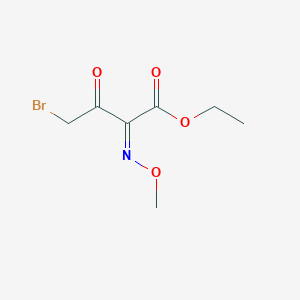
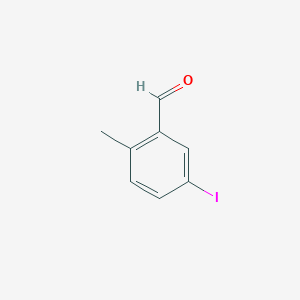
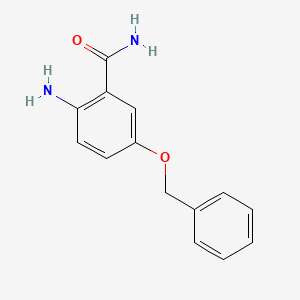

![2-[(2-Chlorophenyl)methoxy]ethan-1-amine hydrochloride](/img/structure/B3148860.png)
